5-Ethyl-2-methyl-4-nitro-2 h-pyrazole-3-carboxylic acid

Übersicht

Beschreibung

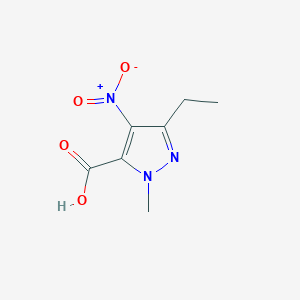

5-Ethyl-2-methyl-4-nitro-2 h-pyrazole-3-carboxylic acid is a heterocyclic compound featuring a pyrazole ring substituted with ethyl, methyl, and nitro groups, as well as a carboxylic acid functional group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethyl-2-methyl-4-nitro-2 h-pyrazole-3-carboxylic acid typically involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents . The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process. For example, the reaction between ethyl acetoacetate and hydrazine hydrate in the presence of acetic acid can yield the desired pyrazole derivative .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent-free reactions and the use of renewable resources, can make the process more sustainable .

Analyse Chemischer Reaktionen

Types of Reactions: 5-Ethyl-2-methyl-4-nitro-2 h-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

Substitution: The carboxylic acid group can participate in esterification reactions with alcohols in the presence of acidic catalysts.

Common Reagents and Conditions:

Oxidation: Hydrogen gas, palladium catalyst.

Substitution: Alcohols, acidic catalysts like sulfuric acid.

Major Products Formed:

Reduction of Nitro Group: 5-Ethyl-2-methyl-4-amino-2 h-pyrazole-3-carboxylic acid.

Esterification: 5-Ethyl-2-methyl-4-nitro-2 h-pyrazole-3-carboxylate esters.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

5-Ethyl-2-methyl-4-nitro-2H-pyrazole-3-carboxylic acid has been investigated for its potential as a pharmaceutical agent. Its structural features allow for the modification of biological activity, making it a candidate for:

- Antimicrobial Agents : Research indicates that pyrazole derivatives exhibit antimicrobial properties. Studies have shown that modifications in the pyrazole ring can enhance efficacy against various pathogens .

- Anti-inflammatory Drugs : The nitro group in the compound can play a role in modulating inflammatory pathways, making it a potential lead compound for developing anti-inflammatory medications .

Agricultural Chemistry

The compound is also being explored as a pesticide or herbicide due to its ability to inhibit specific enzyme pathways in plants and pests:

- Herbicide Development : The herbicidal activity of pyrazole derivatives has been documented, with some compounds demonstrating selective toxicity to weeds while being safe for crops .

Material Science

In material science, 5-Ethyl-2-methyl-4-nitro-2H-pyrazole-3-carboxylic acid can be used in the synthesis of novel polymers and composites:

- Polymer Additives : The compound can act as a stabilizer or modifier in polymer formulations, enhancing thermal stability and mechanical properties .

Data Tables

| Application Area | Description |

|---|---|

| Medicinal Chemistry | Antimicrobial and anti-inflammatory agents |

| Agricultural Chemistry | Herbicides and pesticides |

| Material Science | Polymer stabilizers and modifiers |

Case Study 1: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry highlighted the synthesis of various pyrazole derivatives, including 5-Ethyl-2-methyl-4-nitro-2H-pyrazole-3-carboxylic acid, which showed promising activity against Gram-positive and Gram-negative bacteria. The modifications on the pyrazole ring were crucial for enhancing antimicrobial efficacy .

Case Study 2: Herbicidal Properties

Research conducted by agricultural scientists demonstrated that formulations containing pyrazole derivatives exhibited selective herbicidal activity against invasive weed species while preserving crop yield. This study emphasizes the potential of such compounds in sustainable agriculture practices .

Wirkmechanismus

The mechanism of action of 5-Ethyl-2-methyl-4-nitro-2 h-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. For instance, its nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The carboxylic acid group can also form hydrogen bonds with target proteins, influencing their activity .

Vergleich Mit ähnlichen Verbindungen

- Ethyl 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylate : Similar structure but with different alkyl substituents.

- 2-methyl-4-nitro-5-propyl-3-pyrazolecarboxylic acid ethyl ester : Another pyrazole derivative with variations in the alkyl and ester groups.

Uniqueness: 5-Ethyl-2-methyl-4-nitro-2 h-pyrazole-3-carboxylic acid is unique due to its specific combination of substituents, which confer distinct chemical and biological properties.

Biologische Aktivität

5-Ethyl-2-methyl-4-nitro-2H-pyrazole-3-carboxylic acid (CAS No. 26308-41-8) is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis, and relevant case studies.

- Molecular Formula : C7H9N3O4

- Molecular Weight : 199.16 g/mol

- Structure : The compound features a pyrazole ring with ethyl, methyl, and nitro substituents along with a carboxylic acid functional group .

The biological activity of 5-Ethyl-2-methyl-4-nitro-2H-pyrazole-3-carboxylic acid is primarily attributed to its interaction with various molecular targets:

- Anti-inflammatory Activity : Studies have shown that this compound exhibits significant anti-inflammatory properties, comparable to established anti-inflammatory drugs like aspirin and celecoxib. Its mechanism involves inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which plays a critical role in the inflammatory process .

- Enzyme Inhibition : The compound has been investigated for its potential as an enzyme inhibitor due to its structural similarities with biologically active molecules. It has shown promising results in inhibiting COX-1 and COX-2 enzymes, which are crucial in the synthesis of prostaglandins involved in inflammation .

- Antimicrobial Properties : Preliminary studies suggest that 5-Ethyl-2-methyl-4-nitro-2H-pyrazole-3-carboxylic acid may possess antimicrobial activity, although further research is needed to elucidate its efficacy against specific pathogens.

Case Studies

-

Anti-inflammatory Efficacy :

- A study conducted by Sivaramakarthikeyan et al. demonstrated that this compound significantly reduced paw swelling and body weight loss in acute inflammatory models using adjuvant arthritis (AA) rats. The anti-inflammatory effect was comparable to that of aspirin-treated groups .

- Another investigation revealed that derivatives of pyrazole compounds exhibited COX inhibitory activities with IC50 values ranging from 0.034 to 0.052 μM, indicating strong potential for therapeutic applications .

- Toxicological Assessment :

Comparative Analysis

| Compound Name | COX-2 Inhibition IC50 (μM) | Anti-inflammatory Efficacy (%) |

|---|---|---|

| 5-Ethyl-2-methyl-4-nitro-2H-pyrazole-3-carboxylic acid | 0.034 - 0.052 | 78.9 - 96 |

| Celecoxib | Not specified | 82.8 |

| Diclofenac sodium | Not specified | 90.13 |

Synthesis and Production

The synthesis of 5-Ethyl-2-methyl-4-nitro-2H-pyrazole-3-carboxylic acid typically involves cyclocondensation reactions between hydrazines and 1,3-dicarbonyl compounds under optimized conditions to enhance yield and purity. Industrial production may incorporate green chemistry principles to ensure sustainability.

Eigenschaften

IUPAC Name |

5-ethyl-2-methyl-4-nitropyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O4/c1-3-4-5(10(13)14)6(7(11)12)9(2)8-4/h3H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWFDDRJCLWSJNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN(C(=C1[N+](=O)[O-])C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40428320 | |

| Record name | 5-ethyl-2-methyl-4-nitro-2 h-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40428320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26308-41-8 | |

| Record name | 5-ethyl-2-methyl-4-nitro-2 h-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40428320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.